molecular formula C9H12FN B1446746 2-Fluoro-2-(2-methylphenyl)ethan-1-amine CAS No. 1557997-87-1

2-Fluoro-2-(2-methylphenyl)ethan-1-amine

Cat. No. B1446746
CAS RN: 1557997-87-1
M. Wt: 153.2 g/mol
InChI Key: CPXBSWFTROPAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(2-methylphenyl)ethan-1-amine (also known as 2-F2MPA) is a chemical compound belonging to the class of amines. It is a colorless, volatile, and flammable liquid with a pungent odor. 2-F2MPA has been found to be a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals, as well as an important laboratory reagent. This compound has also been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Chiral Resolution Reagents

One significant application of fluorinated compounds related to 2-Fluoro-2-(2-methylphenyl)ethan-1-amine is in the field of chiral resolution. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally related to 2-Fluoro-2-(2-methylphenyl)ethan-1-amine, serves as a synthetic, enantiopure chiral resolution reagent. This compound, derived from enantiopure (2S,3S)-phenylglycidol, can react with a variety of α-chiral primary and secondary amines through regioselective ring-opening. The resulting diastereomeric products can be easily identified and quantified by NMR and HPLC, making it a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Antitumor Properties

Fluorinated benzothiazoles, such as 2-(4-aminophenyl)benzothiazoles, exhibit potent antitumor properties. The mechanism of action of these compounds involves their induction and biotransformation by cytochrome P 450 1A1 into active metabolites. The metabolic inactivation of these molecules is mitigated by isosteric replacement of hydrogen atoms with fluorine, enhancing their antitumor efficacy. Amino acid conjugation to the primary amine function of these benzothiazoles has been explored to improve solubility and bioavailability, demonstrating significant potential for clinical evaluation (Bradshaw et al., 2002).

Nucleophilic Addition Reactions

The reactivity of fluorinated compounds with nucleophiles is another area of interest. A study involving the addition of nucleophiles to fluorinated Michael acceptors, including 2-fluoroalk-1-en-3-ones and 2-fluoro-1-phenylprop-2-en-1-one, highlights the utility of these reactions in synthesizing β-substituted α-fluoro ketones. These reactions, yielding compounds with significant yields, demonstrate the applicability of fluorinated compounds in organic synthesis and potential pharmaceutical applications (Ramb et al., 2016).

properties

IUPAC Name

2-fluoro-2-(2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXBSWFTROPAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(2-methylphenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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